The synthesis of N-Acetyl-Calicheamicin and its derivatives presents significant challenges due to the complex structure of the molecule. Researchers have explored different synthetic routes to produce N-Acetyl-Calicheamicin derivatives suitable for conjugation to antibodies. [] These synthetic pathways often involve multiple steps and require specialized knowledge and expertise in organic chemistry. The evolution of these synthetic strategies has enabled the development of ADCs like Mylotarg™ and Besponsa™, which utilize specific N-Acetyl-Calicheamicin derivatives linked to antibodies. []
N-Acetyl-Calicheamicin possesses a highly complex and unique molecular structure characterized by a bicyclic core containing an enediyne bridge. This enediyne bridge is crucial for its biological activity. [] Additionally, the molecule contains various functional groups that contribute to its overall properties. Understanding the intricate molecular structure of N-Acetyl-Calicheamicin is essential for designing and developing effective ADCs.
N-Acetyl-Calicheamicin undergoes specific chemical reactions that are crucial for its mechanism of action. The enediyne bridge within the molecule can undergo Bergman cyclization under appropriate conditions, leading to the formation of highly reactive diradical species. [] These diradical species can then abstract hydrogen atoms from DNA, ultimately leading to DNA damage and cell death. Understanding these chemical reactions is vital for optimizing the design of ADCs and enhancing their therapeutic efficacy.
The mechanism of action of N-Acetyl-Calicheamicin involves several steps that ultimately lead to cancer cell death. Upon binding of the ADC to its target antigen on cancer cells, the conjugate undergoes internalization. [] Inside the cell, the linker connecting the antibody and N-Acetyl-Calicheamicin is cleaved, releasing the cytotoxic payload. [] The released N-Acetyl-Calicheamicin then binds to DNA in the minor groove and undergoes a series of reactions, including Bergman cyclization, resulting in the formation of reactive species that induce double-strand DNA breaks. [, ] These DNA breaks are highly lethal to cells, ultimately leading to cancer cell death. [, ]
N-Acetyl-Calicheamicin has found significant applications in the development of targeted cancer therapies, specifically ADCs. One notable example is Gemtuzumab ozogamicin (Mylotarg™), an FDA-approved ADC utilizing N-Acetyl-Calicheamicin as its payload for treating acute myeloid leukemia. [, , ] Inotuzumab ozogamicin (Besponsa™) is another example, targeting CD22-positive B-cell lymphoma. [, ] The success of these ADCs highlights the potential of N-Acetyl-Calicheamicin in delivering potent cytotoxic agents directly to cancer cells, minimizing off-target effects and improving treatment outcomes.
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 3506-17-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: